molecular formula C17H18N2O5S B4953138 Prop-2-en-1-yl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Prop-2-en-1-yl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B4953138
M. Wt: 362.4 g/mol
InChI Key: IWOTUEPSBQPLPR-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, a methoxyphenoxy group, and an acetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Methoxyphenoxy Group: This step involves the nucleophilic substitution reaction where a methoxyphenol derivative reacts with an appropriate leaving group.

    Acetylation: The acetylamino group is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride.

    Final Coupling: The final step involves coupling the thiazole derivative with the methoxyphenoxyacetyl derivative under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for aldehyde formation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Epoxides or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Prop-2-en-1-yl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenoxy group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-en-1-yl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxyphenoxy group and the acetylamino group distinguishes it from other thiazole derivatives.

Properties

IUPAC Name

prop-2-enyl 2-[[2-(2-methoxyphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-4-9-23-16(21)15-11(2)18-17(25-15)19-14(20)10-24-13-8-6-5-7-12(13)22-3/h4-8H,1,9-10H2,2-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOTUEPSBQPLPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)COC2=CC=CC=C2OC)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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